3-Bromo-2-(nitromethyl)pyridine
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Overview
Description
3-Bromo-2-(nitromethyl)pyridine is an organic compound with the molecular formula C6H5BrN2O2 It consists of a pyridine ring substituted with a bromine atom at the 3-position and a nitromethyl group at the 2-position
Mechanism of Action
Target of Action
It is known that brominated pyridines are often used in suzuki-miyaura cross-coupling reactions , suggesting that their targets could be various organoboron reagents.
Mode of Action
Brominated pyridines are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, the bromine atom on the pyridine ring is replaced by an organoboron reagent in the presence of a palladium catalyst .
Biochemical Pathways
It is known that nitropyridines can undergo a [1,5] sigmatropic shift, where the nitro group migrates from one position to another on the pyridine ring . This could potentially affect various biochemical pathways, depending on the specific context and conditions.
Pharmacokinetics
The molecular structure of similar compounds has been optimized using density functional theory (dft) and hartree-fock (hf) methods , which could provide insights into their pharmacokinetic properties.
Result of Action
The compound’s molecular structure and electrostatic potential have been studied using dft and hf methods , which could potentially influence its interactions with cellular targets.
Action Environment
It is known that the reaction conditions can significantly influence the outcomes of chemical reactions involving brominated pyridines .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Bromo-2-(nitromethyl)pyridine are not fully understood yet. It is known that this compound can interact with various enzymes and proteins. The nature of these interactions is complex and may involve both covalent and non-covalent bonds .
Cellular Effects
It is speculated that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have not been extensively studied. Therefore, information about threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. It is likely that this compound interacts with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound interacts with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well characterized. It is possible that this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(nitromethyl)pyridine typically involves the bromination of 2-(nitromethyl)pyridine. One common method includes the reaction of 2-(nitromethyl)pyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 3-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-(nitromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 3-position can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Reduction: The nitromethyl group can be reduced to an aminomethyl group using reducing agents like hydrogen gas in the presence of a catalyst.
Suzuki-Miyaura Coupling: This compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium thiolate or primary amines in polar solvents like dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate in solvents such as tetrahydrofuran.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: 3-Bromo-2-(aminomethyl)pyridine.
Suzuki-Miyaura Coupling: Biaryl derivatives with diverse substituents.
Scientific Research Applications
3-Bromo-2-(nitromethyl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: This compound is used in the development of pharmaceutical intermediates and potential drug candidates.
Material Science: It can be utilized in the synthesis of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
2-Bromo-3-nitropyridine: Similar structure but with different substitution pattern.
3-Bromo-2-chloropyridine: Contains a chlorine atom instead of a nitromethyl group.
3-Bromo-2-methylpyridine: Contains a methyl group instead of a nitromethyl group.
Uniqueness: 3-Bromo-2-(nitromethyl)pyridine is unique due to the presence of both a bromine atom and a nitromethyl group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-bromo-2-(nitromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-5-2-1-3-8-6(5)4-9(10)11/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNQNPIMIARDSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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